7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27ClN6O2 and its molecular weight is 430.94. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Activity Potential
A series of 8-aminoalkyl derivatives of purine-2,6-dione, including modifications with arylalkyl, allyl, or propynyl substituents, were designed to explore their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), exhibiting psychotropic activities such as antidepressant and anxiolytic effects. One notable derivative displayed significant antidepressant-like effects and anxiolytic-like activity, indicating the therapeutic potential of these compounds in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further exploration into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties revealed significant analgesic activity and anti-inflammatory effects. These compounds were found to be more effective than reference drugs in certain tests, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Serotonin Receptor Ligands
A study on arylpiperazine 5-HT(1A) receptor ligands incorporating the pyrimido[2,1-f]purine fragment showed high affinity for 5-HT(1A) and moderate to low affinity for other receptors, indicating the potential for selective therapeutic targeting. Some compounds demonstrated marked anxiolytic-like and antidepressant-like activity in animal models, suggesting their usefulness in developing treatments for anxiety and depression (Jurczyk et al., 2004).
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-4-26-8-10-27(11-9-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-6-5-7-16(22)12-15/h5-7,12H,4,8-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSVTZUPCMZENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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